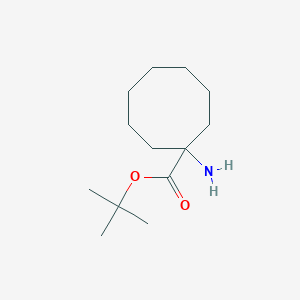

tert-Butyl 1-aminocyclooctane-1-carboxylate

Description

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 1-aminocyclooctane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)13(14)9-7-5-4-6-8-10-13/h4-10,14H2,1-3H3 |

InChI Key |

DTYDZELWYYTILA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Starting Materials

The synthesis of tert-butyl 1-aminocyclooctane-1-carboxylate begins with appropriate starting materials. These materials typically include cyclooctane derivatives and tert-butyl esters.

Synthetic Methods

Synthesis of 1-tert-Butoxycarbonyl-3,3-dimethoxy-azetidine (Va)

This method, described in a patent literature, can be adapted for synthesizing tert-butyl protected amino cyclooctane carboxylates:

- Reactants : 3,3-dimethoxy-azetidine (IVa) and methylene chloride.

- Base Addition : Add triethylamine under stirring.

- Boc Protection : Add di-tert-butyl dicarbonate dropwise at an internal temperature of 10 to 40°C.

- Reaction Time : Stir at 10 to 40°C for 3 to 4 hours, monitoring the reaction's completion.

- Workup : Add water to the reaction mixture, stir, and separate the layers. Extract the aqueous layer with methylene chloride.

- Drying : Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

- Concentration : Filter and concentrate the filtrate to obtain 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va).

Tert-Butylation of Carboxylic Acids

Direct tert-butylation of carboxylic acids can be achieved using tert-butylating reagents under acidic conditions.

- Reaction Conditions : Use a strong acid, such as trifluoromethanesulfonic acid (TfOH), in tert-butyl acetate (t-BuOAc) as a solvent.

- Procedure : React the carboxylic acid with the tert-butylating reagent in the presence of the acid at room temperature.

Table 1: Investigation of Appropriate Acids for the tert-Butylation Reaction

| Entry | Acid (equiv) | Solvent (0.1 M) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | (PhO)2P(O)OH (1.0) | t-BuOAc | 24 | – |

| 2 | TsOH (1.0) | t-BuOAc | 72 | – |

| 3 | TFA (50) | t-BuOAc | 16 | 7 |

| 4 | Tf2NH (2.0) | t-BuOAc | 2 | 68 |

| 5 | Tf2NH (1.1) | t-BuOAc | 4 | 82 |

| 6 | Tf2NH (1.1) | t-BuOAc (0.2 M) | 4 | 64 |

| 11 | TfOH | t-BuOAc | 4 | 80 |

| 12 | HClO4 | t-BuOAc | Slow | 61 |

Synthesis of tert-butyl 4-((2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamido)piperidine-1-carboxylate (4)

This method involves N-protection and subsequent reactions to form the desired product:

- Reactants : React a lactone with appropriate N-protecting groups.

- Coupling : Couple the resulting amino acid derivative with a piperidine carboxylate.

- Deprotection : Remove any protecting groups to yield the final this compound derivative.

Purification and Characterization

- Chromatography : Employ column chromatography using silica gel to purify the compound.

- Spectroscopy : Use NMR, and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: tert-Butyl 1-aminocyclooctane-1-carboxylate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclooctane and tert-butyl alcohol.

Oxidation and Reduction: While the compound itself is relatively stable, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Hydrolysis: 1-aminocyclooctane and tert-butyl alcohol.

Oxidation: Nitroso or nitro derivatives of 1-aminocyclooctane.

Scientific Research Applications

tert-Butyl 1-aminocyclooctane-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-aminocyclooctane-1-carboxylate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amino group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

This compound () shares the tert-butyl ester group but differs in core structure: a spiro[3.5]nonane system with an oxo group and two nitrogen atoms. The spiro architecture introduces unique steric and electronic effects, while the oxo group reduces nucleophilicity compared to the amino group in the target compound. Such differences impact applications; for example, the spiro compound’s rigidity may favor crystallographic studies (via SHELX-based methods, as in ), while the amino group in the cyclooctane derivative could enhance reactivity in coupling reactions .

Cyclohexane and Cycloheptane Analogs (Hypothetical)

Smaller rings (e.g., cyclohexane) typically exhibit higher ring strain and conformational flexibility. A hypothetical tert-butyl 1-aminocyclohexane-1-carboxylate might display greater solubility in polar solvents due to reduced hydrophobicity, whereas the cyclooctane derivative’s larger ring could lower water solubility but improve lipid membrane penetration, a key factor in drug delivery .

Spectroscopic Differentiation

While direct NMR data for the target compound are lacking, demonstrates how 1H-NMR and 13C-NMR distinguish structural analogs. For example:

- Cyclooctane derivatives: Expected downfield shifts for amino protons (δ 1.5–2.5 ppm) and distinct splitting due to ring current effects.

- Spiro compounds : Unique coupling patterns from the spiro junction and diaza groups, as seen in .

Comparative Data Table

Biological Activity

Tert-butyl 1-aminocyclooctane-1-carboxylate (TBAC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

TBAC is characterized by the presence of a tert-butyl group and a cyclooctane ring, which contribute to its unique reactivity and biological properties. The molecular formula for TBAC is .

Synthesis

The synthesis of TBAC typically involves the reaction of cyclooctanone derivatives with tert-butyl carbamate under acidic or basic conditions. Various methods have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Biological Activity

Research indicates that TBAC exhibits several biological activities, primarily related to its interaction with various biological targets:

- Antimicrobial Activity : TBAC has been evaluated for its antimicrobial properties against various bacterial strains. Studies show that it can potentiate the activity of other antibiotics, particularly in inhibiting efflux pumps in bacteria such as Escherichia coli .

- Cytotoxicity : In vitro studies have demonstrated that TBAC can induce cytotoxic effects in certain cancer cell lines. The mechanism is believed to involve the disruption of cellular membranes and interference with metabolic pathways .

- Neuroprotective Effects : Preliminary research suggests that TBAC may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tert-butyl group or the cyclooctane ring can significantly alter biological activity. For instance, variations in the amine substituent have been shown to enhance or diminish antimicrobial potency. A summary of SAR findings is presented in Table 1.

| Compound Variant | Antimicrobial Activity (MIC μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|

| TBAC | 12.5 (E. coli) | 25 |

| tert-Butyl 1-amino-2-methylcyclooctane-1-carboxylate | 6.25 (E. coli) | 15 |

| tert-Butyl 1-amino-3-propylcyclooctane-1-carboxylate | 25 (E. coli) | >50 |

Case Study 1: Antimicrobial Potentiation

In a study published in the European Journal of Medicinal Chemistry, TBAC was tested alongside standard antibiotics against resistant strains of E. coli. The results indicated that TBAC significantly enhanced the efficacy of the antibiotics by inhibiting the AcrAB-TolC efflux pump, which is responsible for antibiotic resistance .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation into the cytotoxic effects of TBAC on human cancer cell lines revealed an IC50 value of 25 μM, suggesting moderate cytotoxicity. The study proposed that TBAC induces apoptosis through mitochondrial pathways, warranting further exploration for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.